An In-Depth Technical Guide to the Chemical and Physical Properties of 1,6-Octadiene
An In-Depth Technical Guide to the Chemical and Physical Properties of 1,6-Octadiene
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,6-octadiene, a versatile C8 hydrocarbon containing two terminal double bonds. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. It consolidates essential data on its physical characteristics, spectroscopic signatures, synthesis methodologies, chemical reactivity, and safety profile. The information is presented in a structured format, including detailed tables for quantitative data and a visualization of a key reaction pathway, to serve as a practical resource for laboratory and research applications.
Core Chemical and Physical Properties
1,6-Octadiene is a flammable, colorless liquid with a hydrocarbon-like odor. Its non-polar nature dictates its solubility and reactivity. The presence of two terminal alkene functional groups makes it a valuable precursor in various chemical syntheses.
Table 1: Physical and Chemical Properties of 1,6-Octadiene
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ | [1] |
| Molecular Weight | 110.20 g/mol | [2] |
| CAS Number | 3710-41-6 | [2] |
| Boiling Point | 121.8 °C at 760 mmHg | [1] |
| Density | 0.738 g/cm³ | [1] |
| Melting Point | Not available | |
| Vapor Pressure | 17.2 mmHg at 25 °C | [1] |
| Flash Point | 14.3 °C | [1] |
| Solubility | Practically insoluble in water. Soluble in ethanol, ether, and chloroform. | [3] |
| LogP | 2.91880 | [1] |
Spectroscopic Data
The spectroscopic profile of 1,6-octadiene is crucial for its identification and for monitoring its reactions.
¹H and ¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of 1,6-octadiene exhibits characteristic peaks for its functional groups. A notable absorption band is observed around 1640 cm⁻¹, which is indicative of the C=C stretching vibration of the alkene groups.[4]
Mass Spectrometry
The mass spectrum of 1,6-octadiene shows a molecular ion peak (M+) at m/z = 110, corresponding to its molecular weight.
Synthesis and Experimental Protocols
The primary industrial synthesis of 1,6-octadiene involves the dimerization of 1,3-butadiene.
Experimental Protocol: Dimerization of Butadiene
A common method for the synthesis of 1,6-octadiene is the palladium-catalyzed dimerization of butadiene in the presence of a hydrogen donor like formic acid.
Materials:
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1,3-Butadiene
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Palladium catalyst (e.g., a palladium salt with a tertiary phosphine ligand)
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Formic acid
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A suitable base
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Organic solvent (optional)
Procedure:
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In a reaction vessel, the palladium catalyst, tertiary phosphine, and solvent (if used) are combined.
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1,3-Butadiene is introduced into the reaction mixture.
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Formic acid and a base are added to the mixture.
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The reaction is typically carried out under controlled temperature and pressure.
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Upon completion, the product mixture is worked up to isolate the 1,6-octadiene. This may involve separation from the catalyst and any byproducts, followed by distillation for purification.
It is important to note that this reaction can also produce other isomers, such as 1,7-octadiene.[5]
Chemical Reactivity and Applications
The two terminal double bonds in 1,6-octadiene are the sites of its chemical reactivity, making it a useful building block in organic synthesis.
Intramolecular Alder-Ene Reaction
1,6-dienes, such as 1,6-octadiene, can undergo intramolecular Alder-ene reactions to form five-membered rings. This reaction is thermally or Lewis acid-catalyzed and proceeds with a high degree of stereoselectivity.[6]
Metathesis Reactions
Derivatives of 1,6-octadiene are excellent substrates for ring-closing metathesis (RCM) to synthesize various cyclic compounds. This reaction is typically catalyzed by ruthenium-based catalysts.
Cycloaddition Reactions
The double bonds of 1,6-octadiene can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile.
Hydroboration-Oxidation
The terminal alkenes of 1,6-octadiene can be converted to primary alcohols via hydroboration-oxidation. This two-step reaction proceeds with anti-Markovnikov regioselectivity and syn-stereoselectivity.
Epoxidation
The double bonds can be epoxidized using peroxy acids to form the corresponding diepoxide.
Below is a diagram illustrating the hydroboration-oxidation of one of the terminal double bonds in 1,6-octadiene.
Caption: Hydroboration-oxidation of 1,6-octadiene.
Safety and Toxicological Information
1,6-Octadiene is a highly flammable liquid and vapor. It should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.
Table 2: GHS Hazard Information for 1,6-Octadiene
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | GHS02 | Danger | H225: Highly flammable liquid and vapor |
References
- 1. 1,6-Octadiene|lookchem [lookchem.com]
- 2. 1,6-Octadiene CAS#: 3710-41-6 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 3,7-dimethyl-1,6-octadiene [stenutz.eu]
- 6. (6E)-octa-1,6-diene | C8H14 | CID 5362817 - PubChem [pubchem.ncbi.nlm.nih.gov]
